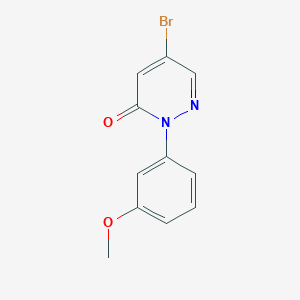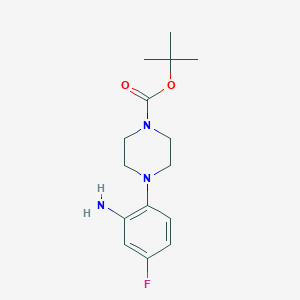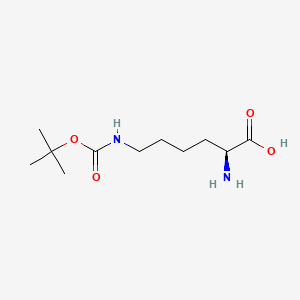
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiadiazole, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
Thiadiazole derivatives can be synthesized from amines, chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process can be carried out efficiently in three steps with high isolated yields .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing three nitrogen atoms and two sulfur atoms . The presence of the benzylthio group and the trimethoxybenzamide group would add complexity to the structure.Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of new compounds with potential biological activities . The specific reactions would depend on the functional groups present in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific data for this compound is not available, similar compounds have been found to have properties such as being solid at room temperature .Applications De Recherche Scientifique
Anticonvulsant Potential
Thiadiazole derivatives have been extensively investigated for their anticonvulsant activities. A study on the development of quality control methods for promising anticonvulsants among derivatives of 1,3,4-thiadiazole highlighted the potential of these compounds in treating seizures, comparing favorably to classic drugs like Depakin. The substance demonstrated high anticonvulsive activity on a pentylentetrazole model of seizure, emphasizing the therapeutic potential of thiadiazole derivatives in epilepsy management Sych et al., 2018.
Anticancer Activity
The synthesis of new Benzothiazole Acylhydrazones as anticancer agents explored the antitumor properties of benzothiazole (BT) derivatives. This research underlined that various substitutions on the BT scaffold could modulate its antitumor property, with some newly synthesized compounds showing considerable anticancer activity across different cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma Osmaniye et al., 2018.
Antimicrobial Properties
Studies on thiadiazole compounds have also indicated their potential in combating microbial diseases. The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring have shown significant activity against various bacterial and fungal pathogens. This research suggests that thiazole derivatives could serve as valuable therapeutic agents for treating microbial infections Desai et al., 2013.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of thiadiazole derivatives are crucial for exploring their potential applications. For example, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides has provided valuable insights into the preparation and properties of thiadiazole compounds, which could be applied in further pharmaceutical and chemical research Takikawa et al., 1985.
Mécanisme D'action
While the exact mechanism of action for this specific compound is not known, some thiadiazole derivatives have been found to exhibit urease inhibitory activities . They can interact well with the active site of the urease enzyme, which is involved in the conversion of urea to ammonia and carbon dioxide .
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-6-4-5-7-13(11)20/h4-9H,10H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERNALGQTLJFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)





![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2666201.png)
